Glycidyl silane
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Overview
Description
[(Oxiran-2-yl)methyl]silane is an organosilicon compound characterized by the presence of an oxirane (epoxide) ring attached to a silicon atom via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Oxiran-2-yl)methyl]silane can be synthesized through several methods, including the reaction of epoxides with silanes. One common approach involves the reaction of trimethoxysilane with glycidol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of [(Oxiran-2-yl)methyl]silane often involves the use of chemical vapor deposition (CVD) techniques. This method allows for the deposition of thin films of the compound onto various substrates, which is particularly useful in the manufacturing of advanced materials and coatings .
Chemical Reactions Analysis
Types of Reactions: [(Oxiran-2-yl)methyl]silane undergoes a variety of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, resulting in the replacement of one or more of its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce alcohols .
Scientific Research Applications
[(Oxiran-2-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of [(Oxiran-2-yl)methyl]silane involves the reactivity of the epoxide ring and the silicon atom. The epoxide ring is highly strained, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The silicon atom, being electron-deficient, can participate in various electrophilic and nucleophilic substitution reactions. These properties enable the compound to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
[(Oxiran-2-yl)methyl]silane can be compared to other similar compounds, such as:
Oxetanes: These compounds also contain a strained ring structure but differ in ring size and reactivity.
Epoxides: While similar in containing an epoxide ring, the presence of the silicon atom in [(Oxiran-2-yl)methyl]silane imparts unique properties.
Vinylsilanes: These compounds contain a silicon atom bonded to a vinyl group, offering different reactivity patterns compared to [(Oxiran-2-yl)methyl]silane
The uniqueness of [(Oxiran-2-yl)methyl]silane lies in its combination of an epoxide ring and a silicon atom, which provides a distinct set of chemical properties and reactivity that can be exploited in various applications.
Properties
Molecular Formula |
C3H5OSi |
---|---|
Molecular Weight |
85.16 g/mol |
InChI |
InChI=1S/C3H5OSi/c5-2-3-1-4-3/h3H,1-2H2 |
InChI Key |
SHHGHQXPESZCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C[Si] |
Origin of Product |
United States |
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